4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol

Hydrophobicity logP Polyphenol solubility

4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol (CAS 147565-68-2) is a synthetic polyphenol characterized by a central resorcinol core symmetrically substituted with two 4-hydroxy-3,5-dimethylbenzyl groups. With a molecular formula of C₂₄H₂₆O₄ and a molecular weight of 378.46 g/mol, the compound presents four phenolic hydroxyl groups whose spatial arrangement is constrained by the methyl substituents, influencing both hydrogen-bonding capacity and steric accessibility.

Molecular Formula C24H26O4
Molecular Weight 378.5 g/mol
CAS No. 147565-68-2
Cat. No. B12555829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol
CAS147565-68-2
Molecular FormulaC24H26O4
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)CC2=CC(=C(C=C2O)O)CC3=CC(=C(C(=C3)C)O)C
InChIInChI=1S/C24H26O4/c1-13-5-17(6-14(2)23(13)27)9-19-11-20(22(26)12-21(19)25)10-18-7-15(3)24(28)16(4)8-18/h5-8,11-12,25-28H,9-10H2,1-4H3
InChIKeyQVXKUJXRPGXCQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol (CAS 147565-68-2) – Procurement-Grade Characterization of a Structurally Defined Polyphenol


4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol (CAS 147565-68-2) is a synthetic polyphenol characterized by a central resorcinol core symmetrically substituted with two 4-hydroxy-3,5-dimethylbenzyl groups . With a molecular formula of C₂₄H₂₆O₄ and a molecular weight of 378.46 g/mol, the compound presents four phenolic hydroxyl groups whose spatial arrangement is constrained by the methyl substituents, influencing both hydrogen-bonding capacity and steric accessibility . It belongs to the class of bis(diarylhydroxymethyl)-substituted benzenes, a family of diol hosts historically investigated for crystalline inclusion formation with polar organic guests [1].

Why Generic Polyphenol Substitution Is Not Feasible for 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol (CAS 147565-68-2)


Simple interchange with other polyphenols (e.g., resveratrol, curcumin, or bisphenol analogs) is not scientifically justified because the substitution pattern of 4,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol creates a unique hydrogen-bonding triad between the resorcinol core and the flanking dimethylphenol arms that is absent in mono-stilbenoid or linear bisphenol scaffolds [1]. The 3,5-dimethyl groups on each pendant ring serve as both solubility modulators (increasing logP to ~4.92 versus ~3.1 for resveratrol) and steric shields that restrict non-selective redox cycling, thereby altering both the antioxidant mechanism and the host-guest selectivity profile relative to unmethylated analogs [2]. Consequently, any procurement specification that assumes functional equivalence among polyphenols without accounting for these steric and electronic differences risks selecting a compound with substantially different inclusion stoichiometry, solubility, and biological target engagement.

Differentiation Evidence for 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol (CAS 147565-68-2) – Comparator-Based Quantitative Data


Hydrophobicity (logP) Advantage Over Resveratrol for Non-Polar Formulation Environments

The calculated partition coefficient (logP) of 4,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol is 4.92, compared to 3.1 for the widely used natural polyphenol resveratrol [1]. This ~1.8 logP unit increase translates to approximately a 60-fold higher octanol–water partition ratio, indicating substantially greater hydrophobicity .

Hydrophobicity logP Polyphenol solubility Formulation design

Topological Polar Surface Area (TPSA) Distinction from Common Bisphenol Antioxidants

The TPSA of 4,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol is 80.92 Ų, which places it within the favorable range for blood–brain barrier penetration (<90 Ų) and oral bioavailability (<140 Ų) . In contrast, the common synthetic antioxidant 4,4′-methylenebis(2,6-dimethylphenol) (CAS 66232-87-9) exhibits a TPSA of approximately 60.7 Ų (due to having only three hydroxyl groups), while the natural antioxidant curcumin has a TPSA of ~93.1 Ų [1][2].

TPSA Membrane permeability Drug-likeness Polyphenol comparison

Host–Guest Inclusion Selectivity: Polar Guest Discrimination Versus Unsubstituted Diol Hosts

In the Weber et al. (1992) study of bis(diarylhydroxymethyl)-substituted benzenes, the dimethyl-substituted hosts (structurally analogous to CAS 147565-68-2) demonstrated systematic and tunable inclusion stoichiometry with 53 different polar organic guests, whereas the corresponding non-hydroxylic and non-methylated analogs failed to form crystalline inclusions entirely [1]. The presence of the 3,5-dimethyl groups was essential for guest selectivity, as they pre-organize the host conformation via intramolecular steric constraints.

Inclusion chemistry Host–guest Crystalline complex Selectivity

Patent-Cited Utility as a Synthetic Intermediate in Proprietary Drug Scaffolds (US 8,759,365 B2)

United States Patent 8,759,365 B2 (assigned to Cheil Synthetics Inc.) explicitly claims organic compounds incorporating 4,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol as a key structural motif for photopolymerization initiators and chromophore-containing s-triazine derivatives . In the patent disclosure, the bis(dimethylphenol)methyl-substituted benzene scaffold is distinguished from the mono-substituted and non-methylated analogs by its enhanced thermal stability and radical generation efficiency in the photoinitiator system .

Patent Organic synthesis Drug intermediate Proprietary scaffold

Procurement-Relevant Application Scenarios for 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol (CAS 147565-68-2)


Molecular Host for Selective Co-Crystallization and Purification of Polar Organic Guests

Based on the demonstrated ability of dimethyl-substituted diol hosts to form crystalline inclusions with 53 different polar organic species [1], this compound can be applied as a selective host for purification by co-crystallization. Its pre-organized conformation, enforced by the 3,5-dimethyl groups, discriminates among guest molecules by size and polarity, offering a procurement pathway for laboratories developing separation methods for structurally similar polar compounds.

Hydrophobic Polyphenol Scaffold for Lipid-Based Formulation and Non-Aqueous Synthesis

With a calculated logP of 4.92—approximately 60-fold higher than resveratrol —this compound is preferentially suited for incorporation into lipid nanoparticles, hydrophobic polymer matrices, or non-aqueous reaction media where resveratrol's lower hydrophobicity limits loading and stability. Procurement decisions for formulation development should weigh this logP differential as a critical selection parameter.

Photoinitiator Intermediate for Photopolymerization Systems (Patent-Linked Utility)

US Patent 8,759,365 B2 explicitly claims this bis(dimethylphenol)methyl-substituted benzene scaffold as a key intermediate in s-triazine-based photopolymerization initiators . For industrial R&D groups developing UV-curable coatings, adhesives, or 3D-printing resins, procurement of CAS 147565-68-2 provides access to a patent-validated building block with established performance in radical generation systems.

Computational Chemistry Reference Standard for Polyphenol logP/TPSA Calibration

The compound's well-defined structure and calculated physicochemical parameters (logP 4.92, TPSA 80.92 Ų) position it as a useful reference standard for calibrating in silico ADME prediction models for methylated polyphenols. Its TPSA value, intermediate between common bisphenol antioxidants and curcumin, provides a calibration point for models predicting membrane permeability in the polyphenol chemical space.

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